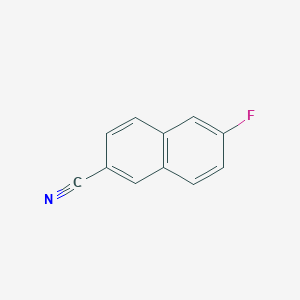
6-Fluoro-2-naphthonitrile
Vue d'ensemble
Description
6-Fluoro-2-naphthonitrile is a chemical compound with the molecular formula C₁₁H₆FN and a molecular weight of 171.17 g/mol . It is a derivative of naphthalene, characterized by the presence of a fluorine atom at the 6th position and a nitrile group at the 2nd position on the naphthalene ring. This compound is used in various fields such as medical research, environmental research, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 1-bromo-2-fluoronaphthalene with sodium cyanide in the presence of a suitable solvent . The reaction conditions often include elevated temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 6-Fluoro-2-naphthonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, potassium fluoride, and other nucleophiles in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Boronic acids or esters with palladium catalysts in the presence of a base.
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Reduction: 6-Fluoro-2-naphthylamine.
Oxidation: 6-Fluoro-2-naphthoic acid.
Coupling: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
6-Fluoro-2-naphthonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-naphthonitrile involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to inhibit the de novo biosynthesis of pyrimidine nucleotides, leading to the depletion of critical precursors for RNA and DNA synthesis . This inhibition occurs through the targeting of enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in the biosynthetic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoronaphthalene: Lacks the nitrile group but shares the fluorine substitution on the naphthalene ring.
6-Fluoro-1-naphthonitrile: Similar structure but with the nitrile group at a different position.
2-Cyano-6-fluoronaphthalene: Another name for 6-Fluoro-2-naphthonitrile.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and nitrile groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing groups on the naphthalene ring enhances its stability and reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
6-fluoronaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCTUSUDLMFLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




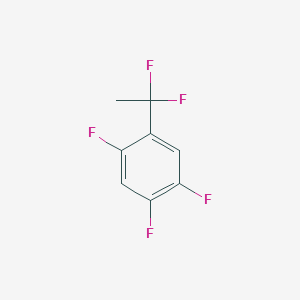
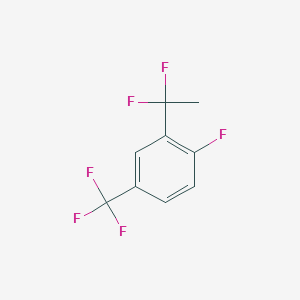
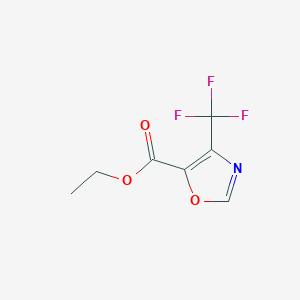
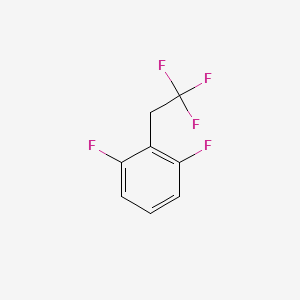
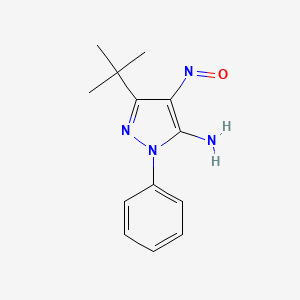
![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)

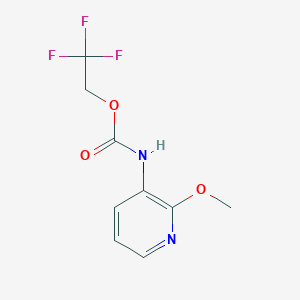
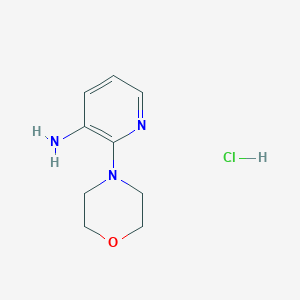

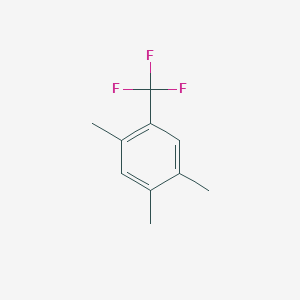
![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)
